6-Bromothiazolo[4,5-c]pyridine
Overview
Description
6-Bromothiazolo[4,5-c]pyridine is a brominated heterocyclic aromatic organic compound It is a derivative of thiazolo[4,5-c]pyridine, featuring a bromine atom at the 6th position of the pyridine ring
Mechanism of Action
Target of Action
It is known that thiazolo[4,5-b]pyridines, a class of compounds to which 6-bromothiazolo[4,5-c]pyridine belongs, have been reported to interact with a wide range of receptor targets . Some representatives of this class have been reported as histamine H3 receptor antagonists .
Mode of Action
It is known that thiazolo[4,5-b]pyridines can interact with their targets, leading to a variety of physiological actions .
Biochemical Pathways
It is known that thiazolo[4,5-b]pyridines can affect multiple biochemical pathways due to their ability to interact with a wide range of receptor targets .
Result of Action
This compound is part of the thiazolo[4,5-b]pyridines class of compounds, which have been reported to possess a broad spectrum of pharmacological activities . These include high antioxidant , antimicrobial , herbicidal , anti-inflammatory , antifungal , and antitumor activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromothiazolo[4,5-c]pyridine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method is the reaction of 2-aminothiazole with bromopyridine derivatives in the presence of a suitable catalyst, such as palladium or copper, under reflux conditions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The choice of solvents, temperature, and pressure are optimized to maximize the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 6-Bromothiazolo[4,5-c]pyridine can undergo various chemical reactions, including:
Oxidation: The bromine atom can be oxidized to form bromine-containing derivatives.
Reduction: Reduction reactions can be performed to remove the bromine atom, yielding different derivatives.
Substitution: The bromine atom can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed:
Oxidation Products: Bromine dioxide (BrO2) derivatives.
Reduction Products: Amino or hydroxyl derivatives.
Substitution Products: Hydroxylated or aminated derivatives.
Scientific Research Applications
6-Bromothiazolo[4,5-c]pyridine has found applications in various scientific research fields:
Chemistry: It is used as a building block in the synthesis of more complex organic compounds.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a therapeutic agent in treating various diseases.
Industry: It is utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
6-Bromothiazolo[4,5-c]pyridine is similar to other brominated thiazolo[4,5-c]pyridine derivatives, such as 6-Chlorothiazolo[4,5-c]pyridine and 6-Iodothiazolo[4,5-c]pyridine. These compounds share similar structural features but differ in their halogen atoms, which can influence their chemical reactivity and biological activity.
Uniqueness: this compound is unique due to its bromine atom, which imparts specific chemical properties and reactivity compared to its chloro- and iodo- counterparts.
Conclusion
This compound is a versatile compound with significant potential in scientific research and industrial applications. Its unique chemical properties and reactivity make it a valuable tool in the synthesis of complex organic compounds and the development of new therapeutic agents.
Properties
IUPAC Name |
6-bromo-[1,3]thiazolo[4,5-c]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrN2S/c7-6-1-5-4(2-8-6)9-3-10-5/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNWBITZLSRCTRO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CN=C1Br)N=CS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401305299 | |
Record name | 6-Bromothiazolo[4,5-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401305299 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1234014-66-4 | |
Record name | 6-Bromothiazolo[4,5-c]pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1234014-66-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Bromothiazolo[4,5-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401305299 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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